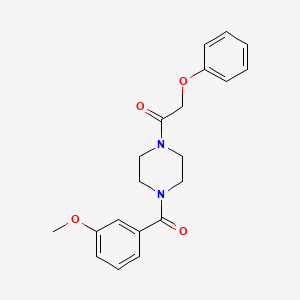
1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine
Descripción general
Descripción
1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It is a piperazine derivative that has shown promising results in various studies related to its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is thought to contribute to its antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. These biochemical and physiological effects are thought to contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine in lab experiments is its high selectivity and potency. It has been shown to exhibit a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which makes it an ideal tool for studying the function of these receptors. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine. One of the potential areas of research is its use in the treatment of various psychiatric disorders, such as schizophrenia and bipolar disorder. Another potential area of research is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in various animal models. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-16-7-4-8-17(27-2)18(16)20(25)23-11-9-22(10-12-23)19(24)14-5-3-6-15(21)13-14/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXPAXCARQQEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B3458799.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B3458803.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3458808.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3458809.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3458813.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3458817.png)


![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458863.png)



![N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B3458894.png)
![benzyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3458899.png)